molecular formula C10H9ClN4 B1393436 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine CAS No. 1086386-59-5

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

Cat. No.: B1393436
CAS No.: 1086386-59-5
M. Wt: 220.66 g/mol
InChI Key: KHHGCFDOIVUOTF-UHFFFAOYSA-N
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Description

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a pyridinylmethyl group attached to the nitrogen atom at the 4th position

Scientific Research Applications

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Safety and Hazards

The safety information available indicates that 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine may cause eye irritation . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 4-pyridinylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridinylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amino derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include secondary amines.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyridinylmethyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-pyridinylmethyl)-3-pyridazinecarboxamide
  • 6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine
  • 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine

Uniqueness

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHGCFDOIVUOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244702
Record name 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-59-5
Record name 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-pyrimidine (1.5 g, 10.5 mmol) and DIPEA (1.62 g, 12.6 mmol) in iPrOH (40 mL) was added 4-pyridinylmethanamine (1.2 g, 11 mmol) at room temperature. The resulting mixture was stirred at room temperature for 2 hours. Water was added and the mixture was extracted with DCM. The combined extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated to give the crude product, which was purified by flash chromatography on silica to obtain the title compound (1.8 g, yield: 80%). MS (ESI): 221 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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